

Application Notes and Protocols: Adipocyte-Specific Inducible Angptl8-Knockout Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PHYLPA-8	
Cat. No.:	B12372598	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of studies involving adipocyte-specific inducible Angiopoietin-like protein 8 (Angptl8) knockout (AT-A8-KO) mice. This includes a summary of key quantitative data, detailed experimental protocols for generating and analyzing these mice, and diagrams of relevant biological pathways and experimental workflows.

Introduction

Angiopoietin-like protein 8 (Angptl8), also known as betatrophin, is a secreted protein predominantly expressed in liver and adipose tissue. It plays a crucial role in lipid metabolism, primarily by regulating the activity of lipoprotein lipase (LPL) in concert with other ANGPTL family members like ANGPTL3 and ANGPTL4. While systemic Angptl8 knockout has been shown to affect plasma triglyceride levels and adiposity, the specific role of adipocyte-derived Angptl8 has been a subject of intense research. Adipocyte-specific inducible knockout mouse models allow for the temporal and tissue-specific deletion of Angptl8, providing a powerful tool to dissect its autocrine and paracrine functions in adipose tissue and its impact on whole-body energy homeostasis, particularly in the context of metabolic stress like a high-fat diet.

Studies on adipocyte-specific inducible Angptl8 knockout (AT-A8-KO) mice have revealed important insights into the role of adipose-derived Angptl8 in glucose and energy metabolism,

especially under conditions of nutritional stress.[1][2] Deletion of Angptl8 in adipocytes of mice on a high-fat, high-fructose (HFHF) diet leads to a metabolically favorable phenotype, characterized by reduced weight gain, improved glucose tolerance, and decreased inflammation in adipose tissue.[1][2] These findings highlight adipose Angptl8 as a potential therapeutic target for metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on male adipocyte-specific inducible Angptl8-knockout (AT-A8-KO) mice compared to control (Cre) mice under both normal diet (ND) and high-fat, high-fructose (HFHF) diet conditions.

Table 1: Metabolic Phenotype of AT-A8-KO Mice on a Normal Diet

Parameter	Control (Cre)	AT-A8-KO	Outcome for AT-A8-KO	Reference
Plasma Triglycerides	No significant change	No significant change	No significant change	[1]
Liver Triglycerides	No significant change	No significant change	No significant change	[1]
Plasma Cholesterol	No significant change	No significant change	No significant change	[1]
LDL-C/HDL-C Ratio	No significant change	No significant change	No significant change	[1]
Rectal Temperature (Fed)	Normal	Increased	Elevated body temperature	[1]

Table 2: Metabolic Phenotype of AT-A8-KO Mice on a High-Fat, High-Fructose (HFHF) Diet

Parameter	Control (Cre)	AT-A8-KO	Outcome for AT-A8-KO	Reference
Body Weight Gain	High	Decreased	Reduced weight gain	[1][2]
Glycemia	High	Decreased	Lower blood glucose	[1][2]
Rectal Temperature	Normal	Elevated	Increased body temperature	[1][2]
Energy Expenditure (Early Dark Phase)	Normal	Elevated	Increased energy expenditure	[1][2]
Glucose Tolerance	Impaired	Improved	Enhanced glucose clearance	[1][2]
Insulin Sensitivity	Reduced	Trend for improvement	Improved insulin sensitivity	[1][2]
Insulin- stimulated Glucose Uptake in Adipose Tissue	Reduced	Improved	Enhanced glucose uptake	[1][2]
Visceral Adipose Tissue Crown- like Structures	Increased	Reduced	Decreased adipose tissue inflammation	[1][2]
Plasma MCP-1 Levels	Elevated	Reduced	Lower systemic inflammation	[1][2]
Plasma Leptin Levels	Elevated	Reduced	Lower leptin levels	[1][2]
Liver Triglycerides	High	Decreased	Reduced hepatic steatosis	[1]

Plasma Triglycerides	No significant change	No significant change	No significant change	[1]
Plasma Cholesterol	No significant change	No significant change	No significant change	[1]
LDL/HDL-C Ratio	No significant change	No significant change	No significant change	[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of adipocyte-specific inducible Angptl8-knockout mice.

Generation of Adipocyte-Specific Inducible Angptl8-Knockout (AT-A8-KO) Mice

This protocol describes the breeding strategy to generate mice with a tamoxifen-inducible, adipocyte-specific deletion of the Angptl8 gene.

Mouse Lines:

- Angptl8flox/flox mice: Mice carrying an Angptl8 allele with loxP sites flanking a critical exon.
- Adipoq-CreERT2 mice: Mice expressing a tamoxifen-inducible Cre recombinase (CreERT2) under the control of the adiponectin (Adipoq) promoter, which is specific to adipocytes.

Breeding Strategy:

- Cross Angptl8flox/flox mice with Adipoq-CreERT2 mice to generate F1 offspring that are heterozygous for both alleles (Angptl8flox/+; Adipoq-CreERT2/+).
- Intercross the F1 generation mice (Angptl8flox/+; Adipoq-CreERT2/+) to generate the experimental cohort:
 - AT-A8-KO mice: Angptl8flox/flox; Adipoq-CreERT2/+

 Control (Cre) mice: Angptl8flox/flox; Adipoq-CreERT2/- (littermates lacking the Cre transgene).

· Genotyping:

 Perform PCR analysis on DNA extracted from tail biopsies to confirm the genotypes of the offspring.

Tamoxifen-Inducible Gene Deletion

This protocol outlines the procedure for inducing the deletion of the Angptl8 gene in the adipocytes of AT-A8-KO mice.

- Materials:
 - Tamoxifen (e.g., Sigma-Aldrich, T5648)
 - Corn oil or sunflower oil
- Procedure:
 - Prepare a 20 mg/mL solution of tamoxifen in corn oil by shaking overnight at 37°C. Protect the solution from light.
 - Administer tamoxifen to adult (8-12 weeks old) AT-A8-KO and control mice via intraperitoneal (IP) injection.
 - The typical dosage is 75-100 mg/kg of body weight, administered once daily for 5 consecutive days.
 - Following the final injection, allow a washout period of at least one week before starting experimental procedures to ensure tamoxifen clearance and complete gene recombination.

High-Fat, High-Fructose (HFHF) Diet Regimen

This protocol describes the diet used to induce metabolic stress in the mice.

• Diet Composition:

- A high-fat diet typically consists of 45-60% of calories from fat.
- The high-fructose component is provided in the drinking water, usually as a 30% fructose solution.

Procedure:

- Following the tamoxifen treatment and washout period, house the mice in individual cages.
- Provide ad libitum access to the HFHF diet and fructose-sweetened water for a specified period, often 16-20 weeks, to induce obesity and metabolic dysfunction.
- The control group receives a standard chow diet.
- Monitor body weight and food/water intake regularly.

Glucose and Insulin Tolerance Tests (GTT and ITT)

These tests are used to assess glucose homeostasis and insulin sensitivity.

- Glucose Tolerance Test (GTT):
 - Fast the mice for 6 hours (with access to water).
 - Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
 - Administer a 2 g/kg body weight bolus of glucose via oral gavage or IP injection.
 - Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT):
 - Fast the mice for 4-6 hours.
 - Record the baseline blood glucose level (t=0).
 - Administer human insulin (0.75 U/kg body weight) via IP injection.

Measure blood glucose levels at 15, 30, and 60 minutes post-injection.

Indirect Calorimetry for Energy Expenditure Measurement

This technique is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

Procedure:

- Acclimatize individually housed mice to the metabolic cages for at least 24 hours.
- Monitor VO2, VCO2, and physical activity over a 24-48 hour period.
- Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate utilization, while a value of ~0.7 indicates fat utilization.
- Calculate energy expenditure using the Weir equation: Heat (kcal/h) = $[3.9 \times (VO2)] + [1.1 \times (VCO2)]$.

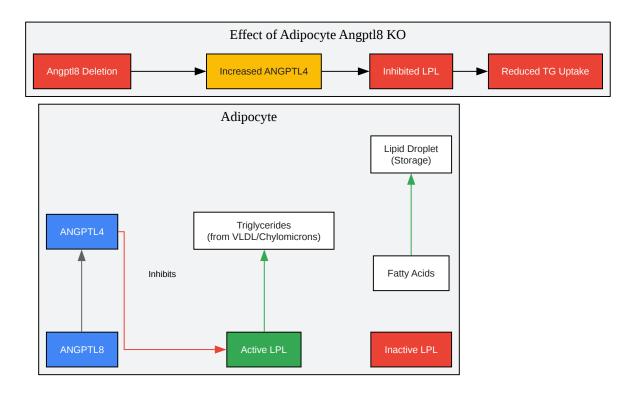
Histological Analysis of Adipose Tissue

This protocol is for the visualization of crown-like structures (CLS), which are indicative of adipose tissue inflammation.

Procedure:

- Harvest epididymal white adipose tissue (eWAT) and fix in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut into 5 μm sections.
- Deparaffinize and rehydrate the tissue sections.
- Perform immunohistochemistry using an antibody against a macrophage marker, such as F4/80 or CD68.
- Counterstain with hematoxylin.

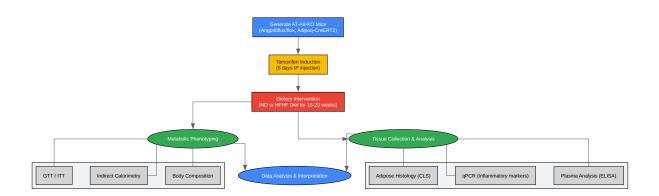
 Image the stained sections and quantify the number of CLS, defined as a dead or dying adipocyte surrounded by macrophages.


Analysis of Inflammatory Markers

This involves measuring the expression of pro-inflammatory genes and proteins in adipose tissue and plasma.

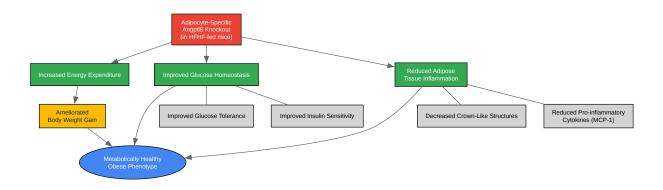
- Quantitative Real-Time PCR (qPCR):
 - Isolate total RNA from adipose tissue using a suitable kit.
 - Synthesize cDNA from the RNA.
 - Perform qPCR using SYBR Green and primers for target genes (e.g., Tnf-α, II-6, Mcp-1)
 and a housekeeping gene for normalization.
- Enzyme-Linked Immunosorbent Assay (ELISA):
 - Collect blood from the mice and prepare plasma.
 - Use commercially available ELISA kits to measure the plasma concentrations of inflammatory cytokines like MCP-1 and leptin, following the manufacturer's instructions.

Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: ANGPTL8 signaling in adipocytes and the effect of its knockout.



Click to download full resolution via product page

Caption: Experimental workflow for AT-A8-KO mouse studies.

Click to download full resolution via product page

Caption: Consequences of adipocyte-specific Angptl8 knockout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Adipocyte-Specific Inducible Angptl8-Knockout Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372598#adipocyte-specific-inducible-angptl8-knockout-mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com